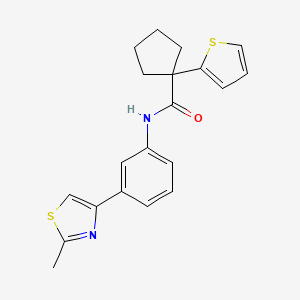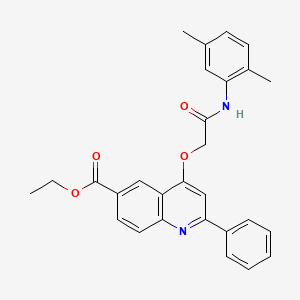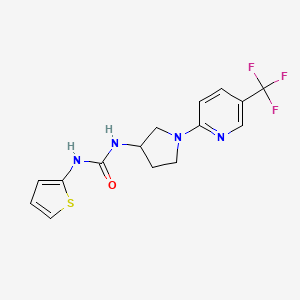
1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that has garnered significant interest in various scientific fields
准备方法
The synthesis of 1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
-
Step 1: Formation of Intermediate Compounds
Reagents: Thiophene-2-carboxylic acid, 5-(trifluoromethyl)pyridine-2-amine, and pyrrolidine.
Conditions: Reflux in an appropriate solvent, such as dichloromethane or toluene, with a catalyst like triethylamine.
-
Step 2: Coupling Reactions
Reagents: The intermediate compounds are coupled using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures.
-
Step 3: Final Urea Formation
Reagents: Isocyanates or urea derivatives.
Conditions: The final step involves the addition of isocyanates to the coupled intermediate, followed by purification using chromatography techniques.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
化学反应分析
1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of dihydropyridine derivatives.
Substitution: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2).
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
相似化合物的比较
1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
1-(Thiophen-2-yl)-3-(1-(5-methylpyridin-2-yl)pyrrolidin-3-yl)urea: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(Thiophen-2-yl)-3-(1-(5-chloropyridin-2-yl)pyrrolidin-3-yl)urea: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
属性
IUPAC Name |
1-thiophen-2-yl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)10-3-4-12(19-8-10)22-6-5-11(9-22)20-14(23)21-13-2-1-7-24-13/h1-4,7-8,11H,5-6,9H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZSLVILLREQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CS2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
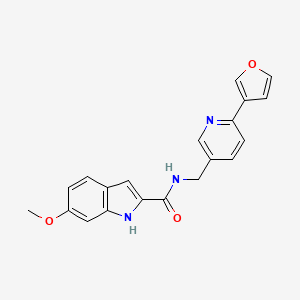
![3-(3-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3019618.png)
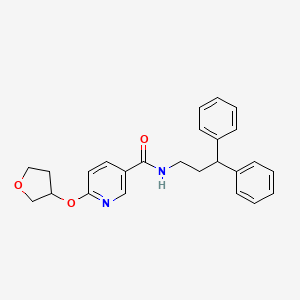
![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)
![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)
![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)
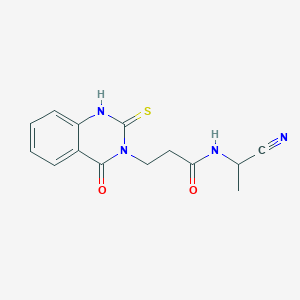
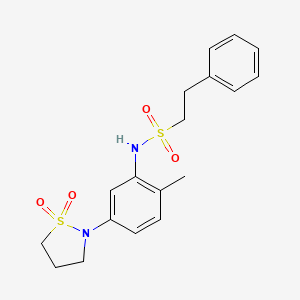
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)
![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)
![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)
